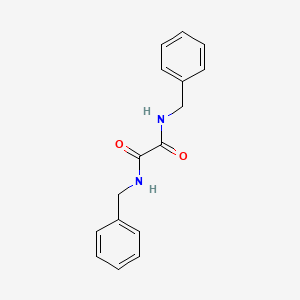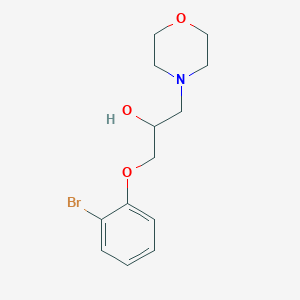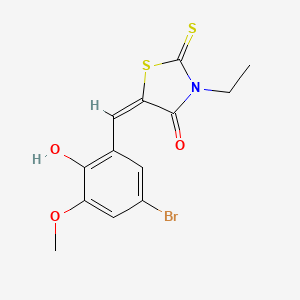
2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide
Vue d'ensemble
Description
2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
Researchers have developed a series of compounds through esterification, hydrazination, and cyclization processes, leading to derivatives with potential antimicrobial activities. For example, compounds synthesized from 2-(4-bromo-3-methylphenoxy)acetate demonstrated significant antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Fuloria, Fuloria, & Gupta, 2014).
Molecular Conformations and Supramolecular Assembly
Studies on halogenated N,2-diarylacetamides, including N-(4-Chloro-3-methylphenyl)-2-phenylacetamide and N-(4-bromo-3-methylphenyl)-2-phenylacetamide, have provided insights into their molecular conformations and supramolecular assembly. These investigations reveal how halogenation affects the hydrogen bonding patterns and overall molecular geometry, which could influence their biological activities and solubility (Nayak et al., 2014).
Pharmacological Assessment
The pharmacological assessment of novel acetamide derivatives has identified compounds with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This highlights the therapeutic potential of such compounds in treating various conditions, including inflammation and pain (Rani, Pal, Hegde, & Hashim, 2016).
Metabolism Studies
Research into the metabolism of chloroacetamide herbicides and related compounds in human and rat liver microsomes has provided valuable information on their metabolic pathways. Such studies are crucial for understanding the environmental and health impacts of these compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Optical Properties and Chemical Indicators
Investigations into the synthesis, crystal structure, and optical properties of orcinolic derivatives have shown that these compounds can act as chemical indicators in response to specific ions. This application is particularly relevant in analytical chemistry for detecting and quantifying chemical species (Wannalerse et al., 2022).
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-10-3-5-13(8-14(10)18)19-16(20)9-21-15-6-4-12(17)7-11(15)2/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYAEMDDLAACKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361729 | |
| Record name | 2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
434303-68-1 | |
| Record name | 2-(4-bromo-2-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00361729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



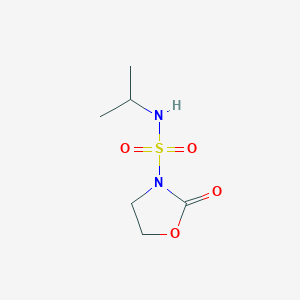
![4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B3060417.png)

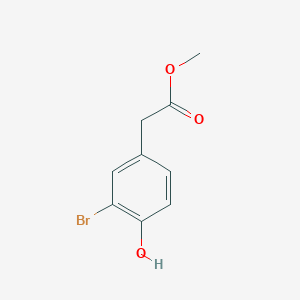
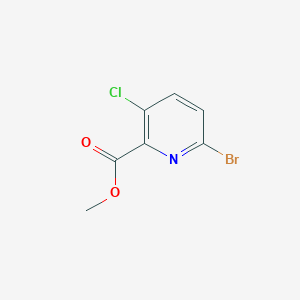
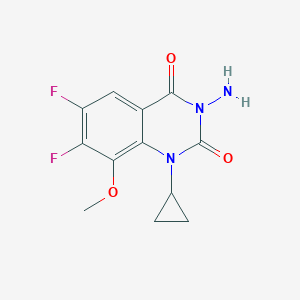
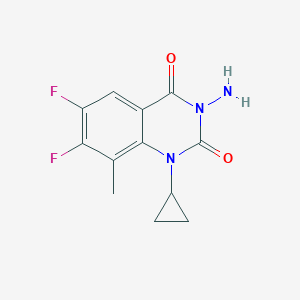
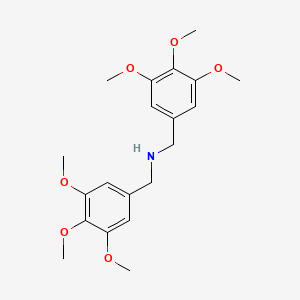
![1-Ethyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B3060425.png)
